2-methyl-4-phenyl-1H-pyrrole
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H11N |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
2-methyl-4-phenyl-1H-pyrrole |
InChI |
InChI=1S/C11H11N/c1-9-7-11(8-12-9)10-5-3-2-4-6-10/h2-8,12H,1H3 |
InChI Key |
WEEKSQBGSMJFMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN1)C2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Methyl 4 Phenyl 1h Pyrrole and Analogs
Classical and Modified Pyrrole (B145914) Synthesis Routes for the 2-Methyl-4-phenyl-1H-pyrrole Core
Classical methods for pyrrole synthesis, established in the late 19th century, remain highly relevant and have been adapted to produce a wide variety of substituted pyrroles.
Adaptations of Paal-Knorr Synthesis for Substituted Pyrroles
The Paal-Knorr synthesis is a cornerstone for the formation of pyrrole rings, involving the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by acid and is a direct and efficient route to substituted pyrroles. wikipedia.org The versatility of this method allows for the synthesis of N-substituted pyrroles by selecting the appropriate primary amine. mdpi.comnih.gov For the synthesis of this compound, a suitable 1,4-dicarbonyl precursor would be required.
The reaction mechanism involves the initial formation of a hemiaminal upon the amine's attack on a protonated carbonyl group. uctm.edu Subsequent intramolecular attack by the amine on the second carbonyl group leads to a dihydroxytetrahydropyrrole derivative, which then dehydrates to form the aromatic pyrrole ring. wikipedia.orguctm.edu The reaction conditions are generally mild, often proceeding at room temperature, which makes this method suitable for substrates with sensitive functional groups. nih.gov
Numerous modifications have been developed to improve the efficiency and scope of the Paal-Knorr synthesis. These include the use of various catalysts to accelerate the reaction, such as cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN), which has been shown to provide excellent yields of substituted pyrroles under mild conditions. arabjchem.org Other advancements focus on green chemistry principles, employing environmentally benign catalysts and solvents. nih.gov For instance, catalyst- and solvent-free conditions have been successfully applied for the synthesis of N-substituted pyrroles. rsc.org
| Catalyst | Reaction Conditions | Key Advantages |
| Cerium(IV) ammonium nitrate (CAN) | Ambient temperature, short reaction times | Mild conditions, high yields, scalability. arabjchem.org |
| MgI2 etherate | Not specified | Good to excellent yields for N-substituted pyrroles. uctm.edu |
| Bismuth nitrate | Dichloromethane, room temperature | Mild reaction conditions. ekb.eg |
| CATAPAL 200 (Alumina) | 60°C, 45 min, solvent-free | High yields, short reaction time, catalyst reusability. mdpi.com |
| None (Catalyst- and solvent-free) | Stirring at room temperature | Environmentally friendly, simple procedure. rsc.org |
Applications of Hantzsch Pyrrole Synthesis in this compound Preparation
The Hantzsch pyrrole synthesis is another classical and widely used method for preparing substituted pyrroles. wikipedia.org The reaction involves the condensation of a β-ketoester with an α-haloketone and ammonia or a primary amine. wikipedia.orgthieme-connect.com This multicomponent reaction is highly efficient for generating a variety of functionalized pyrrole derivatives. researchgate.net
The mechanism begins with the formation of an enamine from the reaction of the β-ketoester and the amine. wikipedia.org This enamine then attacks the α-haloketone, followed by cyclization and elimination of water to yield the final pyrrole product. wikipedia.org The Hantzsch synthesis is particularly valuable for creating polysubstituted pyrroles, which are important building blocks in medicinal chemistry. wikipedia.org
Recent advancements in the Hantzsch synthesis have focused on the use of non-conventional conditions to improve its efficiency and environmental footprint. thieme-connect.comresearchgate.net These include solid-phase synthesis and the use of green solvents. thieme-connect.com A variation of the Hantzsch synthesis involves a change in regioselectivity, leading to 4-substituted pyrroles, by using a Lewis acid catalyst like Yb(OTf)3. thieme-connect.com
Knorr Pyrrole Synthesis and its Relevance to this compound Derivatives
The Knorr pyrrole synthesis involves the reaction of an α-amino-ketone with a compound containing an electron-withdrawing group alpha to a carbonyl group. wikipedia.org This method is particularly useful for the synthesis of pyrroles with specific substitution patterns. Because α-amino-ketones are prone to self-condensation, they are typically prepared in situ from the corresponding oxime. wikipedia.org The reaction is catalyzed by zinc and acetic acid and proceeds at room temperature. wikipedia.org
The original Knorr synthesis utilized two equivalents of ethyl acetoacetate, one of which was converted to an α-amino-ketone. wikipedia.org This method has been adapted to produce a variety of derivatized pyrroles. wikipedia.org For instance, the resulting pyrrole esters can be selectively saponified or hydrolyzed to yield carboxylic acids, and the methyl groups on the pyrrole ring can be functionalized. wikipedia.org
Modern variations of the Knorr synthesis have expanded its scope. For example, the use of unsymmetrical β-diketones can lead to the preferential formation of specific regioisomers. wikipedia.org The development of catalytic versions of the Knorr synthesis represents a more sustainable approach to preparing highly functionalized pyrroles.
Multi-Component Reactions for Diversified this compound Scaffolds
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. researchgate.netresearchgate.net MCRs are particularly valuable for generating libraries of structurally diverse compounds, such as substituted pyrroles. researchgate.netresearchgate.net
A notable example is a copper-catalyzed three-component domino reaction of aldehydes, ketones, and alkyl isocyanoacetates to produce 2,3,4-trisubstituted 1H-pyrroles. rsc.org This method offers a direct route to highly substituted pyrroles with good regioselectivity. rsc.org The reaction proceeds through the formation of a chalcone (B49325), followed by a [3+2] cycloaddition. rsc.org
Another MCR approach involves a four-component reaction of an aldehyde, a β-dicarbonyl compound, an amine, and nitromethane, catalyzed by nano zinc oxide, to synthesize highly substituted pyrroles. sharif.edu This method is efficient and utilizes an inexpensive and non-toxic catalyst. sharif.edu The diversity of the final pyrrole scaffold can be easily controlled by varying the starting components.
| Reaction Type | Reactants | Catalyst | Key Features |
| Three-component | Aldehydes, Ketones, Alkyl isocyanoacetates | Copper | Regioselective synthesis of 2,3,4-trisubstituted 1H-pyrroles. rsc.org |
| Four-component | Aldehydes, β-Dicarbonyls, Amines, Nitromethane | Nano ZnO | Efficient, uses an inexpensive and non-toxic catalyst. sharif.edu |
| Pseudo-five-component | β-Ketoesters, Phenyl hydrazines, Aldehyde | K2CO3 | Environmentally benign, one-pot synthesis. orientjchem.org |
Catalytic Approaches in the Synthesis of this compound Derivatives (e.g., ZnO Nanocatalysis)
The use of nanocatalysts in organic synthesis has gained significant attention due to their high surface area-to-volume ratio, which often leads to enhanced catalytic activity. sharif.educore.ac.uk Zinc oxide (ZnO) nanoparticles have emerged as an efficient, non-toxic, and inexpensive heterogeneous catalyst for the synthesis of highly substituted pyrroles. sharif.edunih.gov
In a four-component reaction for synthesizing highly substituted pyrroles, ZnO nanoparticles have been shown to significantly reduce the reaction time and increase the yield compared to bulk ZnO. sharif.edu The reusability of the nanocatalyst makes the process more sustainable. nih.gov The proposed mechanism for ZnO-catalyzed reactions often involves the activation of reactants on the catalyst surface. core.ac.uk Other nanocatalysts, such as a ZnO/CuI/PPy nanocomposite, have also been developed for the green synthesis of other nitrogen-containing heterocycles. rsc.org
Electrochemical Synthesis Methods for Pyrrole-3-carbonitriles (e.g., this compound-3-carbonitrile)
Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods, often avoiding the need for harsh reagents and oxidants. rsc.orgnih.gov This approach has been successfully applied to the synthesis of various heterocyclic compounds.
While direct electrochemical synthesis of this compound is not extensively documented in the provided results, methods for synthesizing related pyrrole derivatives, such as pyrrole-3-carbonitriles, have been developed. For instance, a concise synthesis of 1-(4-fluorophenyl)-2-methyl-5-(4-(methylsulfonyl)phenyl)-1H-pyrrole-3-carbonitrile has been reported from α-hydroxyketones, 3-oxobutanenitrile, and anilines. ntu.edu.sg The synthesis of various 4,5-substituted 1H-pyrrole-3-carbonitriles has been achieved using recyclable heterogeneous catalysts. researchgate.net
The electrochemical synthesis of 1,3,4-triphenyl pyrrole has been demonstrated, showcasing the potential of electrosynthesis in constructing pyrrole rings. rsc.org The proposed mechanism involves the oxidation of a substrate at the anode to initiate cyclization. rsc.orgcardiff.ac.uk These methods highlight the growing interest in electrosynthesis for the sustainable production of complex organic molecules.
Green Chemistry Principles and Sustainable Synthetic Routes for this compound
The development of environmentally benign synthetic methods is a central focus of modern chemistry. For the synthesis of this compound and its analogs, several green chemistry approaches have been developed to minimize waste, avoid hazardous reagents, and improve energy efficiency. These methods often involve multicomponent reactions, the use of greener solvents like water, and the application of eco-friendly catalysts.
One-pot, multicomponent reactions are particularly advantageous as they reduce the number of synthetic steps and purification procedures, thereby minimizing solvent usage and waste generation. For instance, the synthesis of polysubstituted pyrroles can be achieved through a four-component reaction involving 1,3-dicarbonyl compounds, amines, aldehydes, and nitroalkanes, using natural hydroxyapatite (B223615) as a green and reusable catalyst. semanticscholar.org This method offers high atom economy and proceeds under mild, solvent-free conditions. semanticscholar.org
The use of water as a solvent is another cornerstone of green synthesis. An ultrasound-assisted, three-component condensation reaction in water has been reported for the synthesis of 5-aryl-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylic acid esters. growingscience.com This method is rapid and provides good to high yields of the desired pyrrole derivatives. growingscience.com Similarly, DABCO (1,4-diazabicyclo[2.2.2]octane) has been shown to be an effective catalyst for the synthesis of substituted pyrroles in an aqueous medium. scirp.org
Solid acid catalysts are also gaining prominence in green pyrrole synthesis due to their ease of handling, reusability, and reduced environmental impact compared to traditional acid catalysts. Sulfamic acid has been effectively used as a solid-phase organic catalyst for the solvent-free synthesis of 1-(2-methyl-4,5-diphenyl-1H-pyrrol-3-yl)ethanone, a derivative of this compound. ekb.eg Zinc oxide nanoparticles have also been employed as a non-toxic, inexpensive, and efficient heterogeneous nanocatalyst for the synthesis of highly substituted pyrroles. sharif.edu Furthermore, molecular sieves have been utilized as catalysts in the reaction of ketoximes and diethyl azodicarboxylate (DEAD) to produce pyrrole derivatives in good yields. bohrium.com
Recent progress has also highlighted the use of microwave irradiation to accelerate reactions and improve yields, often in solvent-free or green solvent systems. researchgate.net These green synthetic protocols are crucial for developing more sustainable and industrially viable processes for producing valuable pyrrole compounds. semanticscholar.org
Table 1: Comparison of Green Synthetic Methods for Pyrrole Derivatives
| Method | Catalyst | Solvent | Key Advantages |
| Four-component reaction | Natural Hydroxyapatite | Solvent-free | High atom economy, mild conditions, reusable catalyst. semanticscholar.org |
| Ultrasound-assisted condensation | None | Water | Rapid reaction, high yields, use of a green solvent. growingscience.com |
| DABCO-catalyzed synthesis | DABCO | Water | Simple procedure, good yields for a variety of substrates. scirp.org |
| Solid-phase organic catalysis | Sulfamic Acid | Solvent-free | Ecologically benign, high yields, less time-consuming. ekb.eg |
| Nanoparticle catalysis | ZnO nanoparticles | Nitromethane | Non-toxic, inexpensive, efficient heterogeneous catalyst. sharif.edu |
| Molecular sieve catalysis | Molecular Sieves | Dichloromethane | Mild conditions, good yields. bohrium.com |
Stereoselective and Regioselective Synthesis Strategies for Chiral and Positional Isomers of this compound Derivatives
The synthesis of specific chiral and positional isomers of this compound derivatives is critical for applications in medicinal chemistry and materials science, where specific stereochemistry and substitution patterns dictate biological activity and material properties.
Stereoselective Synthesis:
Achieving stereoselectivity in the synthesis of pyrrole derivatives often involves the use of chiral auxiliaries, catalysts, or starting materials. The heterogeneous catalytic hydrogenation of highly substituted pyrroles can lead to the formation of functionalized pyrrolidines with excellent diastereoselectivity, creating up to four new stereocenters. researchgate.net Rhodium-based catalysts are frequently used for this purpose. researchgate.net For example, the reduction of a pyrrole ring can be directed by a pre-existing stereocenter in the molecule. researchgate.net
A C(sp³)–H activation strategy has been utilized for the stereoselective synthesis of novel pyrrolidine-2-carboxylic acid analogs. nih.gov This approach allows for the introduction of functionality at a specific stereocenter. Furthermore, gold-catalyzed cycloisomerization reactions have been developed for the stereoselective synthesis of 7,8-disubstituted 7,8-dihydroindolizin-6(5H)-ones from pyrrole precursors, confirming the formation of the trans isomer through X-ray diffraction. acs.org
Regioselective Synthesis:
Regioselectivity, the control of the position of substitution on the pyrrole ring, is another key challenge. Stepwise palladium-catalyzed Suzuki–Miyaura cross-coupling reactions of N-benzenesulfonyl-4-bromo-2-iodopyrrole with different arylboronic acids have been developed for the efficient and regioselective synthesis of 2,4-differentially arylated pyrroles. semanticscholar.orgresearchgate.net This method allows for the controlled introduction of different aryl groups at the 2- and 4-positions of the pyrrole ring. semanticscholar.org
A copper-catalyzed three-component domino reaction of aldehydes, ketones, and alkyl isocyanoacetates provides a regioselective route to 2,3,4-trisubstituted 1H-pyrroles. rsc.org This reaction proceeds through a [3+2] cycloaddition to yield the desired products with high regioselectivity. rsc.org Additionally, a one-pot, sequential Meyer–Schuster rearrangement, anti-Michael addition/C(sp³)–H functionalization, and azacyclization has been reported for the highly regioselective synthesis of oxindolyl-pyrroles. acs.org
Table 2: Regioselective Synthetic Strategies for Substituted Pyrroles
| Method | Key Reagents/Catalysts | Positions Functionalized | Outcome |
| Stepwise Suzuki–Miyaura Coupling | Pd(PPh₃)₄, N-benzenesulfonyl-4-bromo-2-iodopyrrole | 2 and 4 | Synthesis of 2,4-differentially arylated pyrroles. semanticscholar.org |
| Copper-Catalyzed Three-Component Reaction | Copper catalyst, aldehydes, ketones, alkyl isocyanoacetates | 2, 3, and 4 | Regioselective synthesis of 2,3,4-trisubstituted 1H-pyrroles. rsc.org |
| Meyer–Schuster Rearrangement/Anti-Michael Addition/Azacyclization | Ca(OTf)₂, propargylic alcohols, 1,3-diketones, amines | 2, 3, and 4 | Highly regioselective synthesis of oxindolyl-pyrroles. acs.org |
Detailed Spectroscopic Elucidation and Structural Characterization of 2 Methyl 4 Phenyl 1h Pyrrole and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Assignment
NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
The ¹H NMR spectrum of 2-methyl-4-phenyl-1H-pyrrole, recorded in DMSO-d₆, provides detailed information about the electronic environment and connectivity of the protons in the molecule. beilstein-journals.org
The broad singlet observed at 10.64 ppm is characteristic of the N-H proton of the pyrrole (B145914) ring. beilstein-journals.org The protons of the phenyl group appear as a multiplet between 7.49 and 7.03 ppm. Specifically, the signals for the ortho-protons (H-2',6') are observed at δ 7.49–7.44 ppm, the meta-protons (H-3',5') at δ 7.28–7.23 ppm, and the para-proton (H-4') at δ 7.08–7.03 ppm. beilstein-journals.org
The pyrrole ring protons exhibit distinct signals. The H-5 proton appears as a doublet of doublets at 7.02 ppm with coupling constants of J = 2.8 and 1.8 Hz. beilstein-journals.org The H-3 proton is observed as a multiplet at 6.12–6.10 ppm. beilstein-journals.org The methyl group protons (CH₃) attached to the C-2 position of the pyrrole ring resonate as a doublet at 2.19 ppm with a coupling constant of J = 1.0 Hz, indicating a long-range coupling. beilstein-journals.org
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| NH | 10.64 | br s | - |
| H-2',6' | 7.49–7.44 | m | - |
| H-3',5' | 7.28–7.23 | m | - |
| H-4' | 7.08–7.03 | m | - |
| H-5 | 7.02 | dd | 2.8, 1.8 |
| H-3 | 6.12–6.10 | m | - |
| CH₃ | 2.19 | d | 1.0 |
The ¹³C NMR spectrum, also recorded in DMSO-d₆, reveals the carbon framework of this compound. beilstein-journals.org
The phenyl ring carbons show signals at δ 136.5 (C-1'), 128.5 (C-3',5'), 124.5 (C-4'), and 124.2 (C-2',6'). beilstein-journals.org The carbons of the pyrrole ring resonate at δ 128.1 (C-2), 123.2 (C-4), 113.3 (C-5), and 103.3 (C-3). beilstein-journals.org The methyl carbon (CH₃) gives a signal at δ 12.8 ppm. beilstein-journals.org
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C-1' | 136.5 |
| C-3',5' | 128.5 |
| C-2 | 128.1 |
| C-4' | 124.5 |
| C-2',6' | 124.2 |
| C-4 | 123.2 |
| C-5 | 113.3 |
| C-3 | 103.3 |
| CH₃ | 12.8 |
Two-dimensional NMR techniques were utilized to confirm the structural assignments of this compound. beilstein-journals.org
COSY (Correlation Spectroscopy): The COSY spectrum would show correlations between coupled protons. Key expected correlations include the coupling between the pyrrole ring protons H-3 and H-5, as well as the couplings between the adjacent protons on the phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would confirm the assignments of the protonated carbons, for example, showing a cross-peak between the H-3 signal at δ 6.12–6.10 and the C-3 signal at δ 103.3. beilstein-journals.org
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. Expected correlations would include the H-5 proton showing a correlation to the C-4 and C-3 carbons, and the methyl protons showing correlations to the C-2 and C-3 carbons of the pyrrole ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. For this compound, NOESY would show correlations between protons that are close in space, such as between the methyl protons and the H-3 proton of the pyrrole ring, and between the ortho-protons of the phenyl ring and the H-5 proton of the pyrrole ring.
Vibrational Spectroscopy (Infrared and Raman) for Specific Functional Group Analysis and Vibrational Modes
Vibrational spectroscopy provides information about the functional groups and bonding within a molecule.
The infrared (IR) spectrum of this compound shows characteristic absorption bands. A broad band in the region of 3412-3370 cm⁻¹ corresponds to the N-H stretching vibration of the pyrrole ring. beilstein-journals.org Aromatic C-H stretching vibrations are observed at 3027 cm⁻¹. beilstein-journals.org The C-H stretching of the methyl group is seen at 2923 cm⁻¹. beilstein-journals.org The C=C stretching vibrations of the aromatic and pyrrole rings appear at 1603 and 1529 cm⁻¹, respectively. beilstein-journals.org The C-N stretching vibration is also present in the fingerprint region. Out-of-plane C-H bending vibrations for the substituted phenyl ring are observed at 762 and 697 cm⁻¹. beilstein-journals.org
| Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|
| N-H stretch | 3412, 3370 |
| Aromatic C-H stretch | 3027 |
| Aliphatic C-H stretch | 2923 |
| C=C stretch (aromatic) | 1603 |
| C=C stretch (pyrrole) | 1529 |
| C-H out-of-plane bend | 762, 697 |
Advanced Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pathway Analysis
High-resolution mass spectrometry was used to determine the exact mass of the molecular ion and confirm the elemental composition of this compound. The HRMS (ESI) data showed a calculated mass for [C₁₁H₁₂N + H]⁺ of 158.0970, with the found mass being 158.0956, which is in excellent agreement with the proposed molecular formula. beilstein-journals.org This confirms the elemental composition of the molecule.
The fragmentation pattern in the mass spectrum would be expected to show the loss of a methyl group and fragmentation of the pyrrole and phenyl rings, providing further structural evidence.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used for separating, identifying, and quantifying volatile and semi-volatile compounds. nih.gov In the context of this compound, GC-MS serves as an essential tool for assessing the purity of a synthesized batch and for identifying any volatile derivatives or byproducts from a reaction mixture. researchgate.net The gas chromatograph separates components based on their boiling points and interactions with the stationary phase of the GC column, while the mass spectrometer fragments the eluted compounds and separates the ions based on their mass-to-charge ratio (m/z), providing a unique fragmentation pattern that acts as a molecular fingerprint. researchgate.netjppres.com
Below is a table illustrating the type of data obtained from a typical GC-MS analysis for a hypothetical sample of this compound.
| Retention Time (min) | Compound Identity | Key Mass Fragments (m/z) | Relative Abundance (%) | Purity Assessment (%) |
|---|---|---|---|---|
| 15.2 | This compound | 157 (M+), 142, 115, 77 | 100 | 98.5 |
| 12.8 | Unidentified Impurity | - | - | 1.0 |
| 16.5 | Reaction Byproduct | - | - | 0.5 |
X-ray Crystallography for Solid-State Molecular Structure and Intermolecular Interactions (e.g., Hydrogen Bonding)
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsional angles, confirming the molecular structure of this compound. Furthermore, it elucidates intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. rsc.org
Intermolecular hydrogen bonding is a dominant feature in the crystal structures of N-H containing pyrroles. The N-H group of the pyrrole ring typically acts as a hydrogen bond donor, while an electronegative atom (like oxygen or nitrogen) from an adjacent molecule acts as an acceptor. mdpi.com These interactions can lead to the formation of supramolecular structures such as dimers or chains. mdpi.comnih.gov In the absence of strong acceptors, N-H···π interactions, where the hydrogen is bonded to the π-system of a neighboring aromatic ring, can also be observed, connecting molecules into layers. nih.govresearchgate.net The strength of these hydrogen bonds can be inferred from the donor-acceptor distances. nih.gov
The following table summarizes typical crystallographic data and intermolecular interactions observed in related phenyl-pyrrole derivatives.
| Parameter | Observed Value in Related Phenyl-Pyrrole Derivatives | Reference |
|---|---|---|
| Crystal System | Monoclinic, Orthorhombic | researchgate.netnih.govresearchgate.net |
| Space Group | P21/c, Pbcn | nih.govresearchgate.net |
| Pyrrole-Phenyl Dihedral Angle (°) | 34.95 - 58.99 | nih.gov |
| N-H···O Hydrogen Bond Length (Å) | ~2.0 | nih.gov |
| N-H···π Interaction | Present, forming molecular layers | nih.govresearchgate.net |
Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties
Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, provides valuable information about the electronic transitions and photophysical properties of a molecule. For this compound, these methods reveal how the chromophoric system, composed of the pyrrole and phenyl rings, interacts with light.
The UV-Vis absorption spectrum of pyrrole exhibits a characteristic absorption band attributed to a π-π* transition. researchgate.netnist.gov The introduction of a phenyl substituent at the 4-position and a methyl group at the 2-position on the pyrrole ring is expected to cause a bathochromic (red) shift in the absorption maximum. This shift occurs because the phenyl group extends the π-conjugated system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The electronic properties of substituted pyrroles are significantly influenced by the nature and position of the substituents. rsc.org
Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. Many pyrrole derivatives are known to be fluorescent. nih.gov The fluorescence emission spectrum is typically a mirror image of the absorption spectrum and occurs at a longer wavelength (lower energy), with the difference between the absorption and emission maxima known as the Stokes shift. rsc.org The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, can also be determined. The photophysical properties, including absorption and emission wavelengths, are sensitive to solvent polarity. researchgate.net For some N-phenylpyrroles, dual fluorescence has been observed, indicating emission from different excited states. researchgate.net
The table below presents typical photophysical data for phenyl-pyrrole derivatives, which can be used to estimate the properties of this compound.
| Property | Typical Range for Phenyl-Pyrrole Derivatives | Reference |
|---|---|---|
| Absorption Maximum (λabs, nm) | 260 - 350 | researchgate.netnih.gov |
| Molar Absorptivity (ε, M-1cm-1) | 10,000 - 30,000 | N/A |
| Emission Maximum (λem, nm) | 350 - 450 | nih.gov |
| Fluorescence Quantum Yield (ΦF) | 0.05 - 0.50 | researchgate.net |
| Stokes Shift (nm) | 50 - 100 | rsc.org |
Chemical Reactivity and Functionalization Strategies of 2 Methyl 4 Phenyl 1h Pyrrole
Electrophilic and Nucleophilic Substitution Reactions on the Pyrrole (B145914) Ring
The pyrrole ring is inherently electron-rich, making it highly susceptible to electrophilic aromatic substitution. The lone pair of electrons on the nitrogen atom is delocalized into the aromatic system, increasing the electron density at the carbon atoms. For substituted pyrroles like 2-methyl-4-phenyl-1H-pyrrole, the regioselectivity of electrophilic attack is directed by the existing substituents. Generally, electrophilic substitution on the pyrrole ring occurs preferentially at the C2 or C5 positions (α-positions) due to the greater stabilization of the cationic intermediate. In this compound, the C2 position is occupied by a methyl group, thus electrophilic attack is expected to primarily occur at the C5 position. The C3 and C4 positions (β-positions) are less reactive towards electrophiles.
Conversely, nucleophilic aromatic substitution on the electron-rich pyrrole ring is challenging and typically requires the presence of strong electron-withdrawing groups on the ring to facilitate the reaction. For this compound, which lacks such activating groups, direct nucleophilic substitution on the pyrrole ring is not a common transformation. However, nucleophilic attack can be involved in the cyclization of N-alkyne-substituted pyrrole derivatives, where the reaction pathway can be influenced by the electronic nature of the substituents on the alkyne. nih.gov The mechanism of nucleophilic substitution of alkylpyrroles can also be influenced by the presence of oxygen, which can lead to the formation of pyrrolylmethyl intermediates that react with nucleophiles. nih.gov
C-H Functionalization and Directed Metalation Strategies for Specific Derivatization
Direct C-H functionalization has emerged as a powerful tool for the efficient and atom-economical modification of heterocyclic compounds. researchgate.net For N-arylated pyrroles, deprotonative metalation is a key strategy for regioselective functionalization. nih.gov The regioselectivity of this process is highly dependent on the reaction conditions, particularly the base employed. nih.gov For instance, the use of butyllithium (B86547) activated by N,N,N',N'-tetramethylethylenediamine (TMEDA) under kinetic conditions can lead to 2,2'-dilithiation of N-phenylpyrrole. nih.gov In contrast, thermodynamic conditions or the use of other bases can favor monolithiation at the C2 position. nih.gov
In the case of this compound, the N-H proton can be readily abstracted by a strong base to form the corresponding pyrrolide anion. This anion can then react with various electrophiles, leading to N-functionalization. For C-H functionalization on the pyrrole ring, directed metalation strategies can be employed. A directing group, often installed on the nitrogen atom, can guide a metalating agent (e.g., an organolithium reagent) to a specific C-H bond, typically at the ortho-position (C2 or C5). wikipedia.orgbaranlab.orguwindsor.ca Given that the C2 position is substituted, a directing group on the nitrogen could potentially direct metalation to the C5 position. The choice of the N-substituent and the base is crucial in controlling the site of metalation. researchgate.net For instance, with N-substituents like 2-thienyl, 3-pyridyl, or 4-methoxyphenyl, metalation often occurs on the substituent itself. nih.gov
Recent advancements have also explored metal-free C-H functionalization. For example, a metal-free P(III)-directed C-H borylation of phosphines mediated by BBr3 has been developed. researchgate.net Furthermore, electrochemical methods have been utilized for the site-selective C(sp³)–H amination of C2-methyl substituted pyrroles, offering a green and efficient pathway for functionalization. rsc.org
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for Introducing Diverse Substituents
Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis and functionalization of aryl- and heteroaryl-containing molecules, including this compound. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron compound with an organohalide or triflate. libretexts.orgorganic-chemistry.org This method is particularly useful for introducing aryl or vinyl substituents onto the pyrrole ring. For instance, phenyl-substituted pyrroles can be synthesized by the Suzuki cross-coupling of a bromopyrrole with phenylboronic acid. This approach could be used to functionalize a halogenated derivative of this compound. The reaction is tolerant of a wide range of functional groups and is often carried out under mild conditions. nih.govmdpi.com
The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is valuable for introducing alkynyl moieties onto the pyrrole scaffold. A facile and efficient protocol for the synthesis of 1,2,4-substituted pyrroles has been developed using a Sonogashira coupling followed by an acid-catalyzed cyclization, demonstrating the utility of this reaction in constructing substituted pyrrole rings. organic-chemistry.org
The Heck reaction is the coupling of an unsaturated halide or triflate with an alkene. wikipedia.orgorganic-chemistry.org This reaction can be used to introduce alkenyl substituents onto the pyrrole ring. Intramolecular Heck reactions of pyrrole derivatives have been employed in the synthesis of diverse pyrroline (B1223166) derivatives. nih.gov The Narasaka-Heck reaction, a palladium-catalyzed cyclization of a γ,δ-unsaturated oxime ester, provides an efficient route to synthesize pyrroles and can be part of a cascade reaction sequence for further functionalization. nih.gov
These cross-coupling reactions provide a powerful platform for the diversification of the this compound core, allowing for the introduction of a wide array of substituents at various positions on the pyrrole ring or the phenyl substituent.
Table 1: Overview of Cross-Coupling Reactions for Pyrrole Functionalization
| Reaction | Coupling Partners | Catalyst System (Typical) | Bond Formed |
| Suzuki-Miyaura | Organoboron Reagent + Organohalide/Triflate | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base | C(sp²)–C(sp²) or C(sp²)–C(sp³) |
| Sonogashira | Terminal Alkyne + Organohalide/Triflate | Pd(0) catalyst, Cu(I) co-catalyst, Base | C(sp²)–C(sp) |
| Heck | Alkene + Organohalide/Triflate | Pd(0) catalyst, Base | C(sp²)–C(sp²) |
Ring Transformations and Rearrangement Reactions Involving the this compound Core
The pyrrole ring, while aromatic, can participate in various ring transformation and rearrangement reactions, leading to the formation of different heterocyclic systems or rearranged pyrrole isomers. These reactions often proceed through intermediates that disrupt the aromaticity of the pyrrole ring.
An interesting rearrangement is the "pyrrole dance," which is an anionic Fries-type rearrangement of N-acylpyrroles. rsc.org In this reaction, treatment of an N-acylpyrrole with a strong base like lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) can lead to the migration of the acyl group from the nitrogen to a carbon atom on the pyrrole ring, typically yielding 2-aroylpyrroles. rsc.org This chemoselective rearrangement is dependent on the choice of the base, as other bases might favor C-H functionalization of a different reaction partner. rsc.org While this has been demonstrated for N-acylpyrroles, similar base-mediated rearrangements could potentially be explored for derivatives of this compound.
Photochemical reactions can also induce significant transformations of the pyrrole core. An extraordinary photochemical reaction of pyrroles has been reported to be a tool for generating molecular complexity, proceeding through cascade processes. bris.ac.uk Such photochemical rearrangements can lead to the formation of complex polycyclic structures.
While specific examples of ring transformations and rearrangements starting directly from this compound are not extensively documented, the general reactivity patterns of the pyrrole ring suggest that under appropriate conditions (e.g., strong bases, photochemical irradiation), this core could undergo transformations leading to novel molecular architectures.
Photochemical and Electrochemical Transformations of this compound Derivatives
Photochemical and electrochemical methods offer sustainable and often unique pathways for the synthesis and functionalization of organic molecules, including pyrrole derivatives. rsc.org These methods can proceed through radical or radical-ion intermediates, leading to reactivity patterns that are complementary to traditional thermal reactions.
Photochemical transformations of pyrroles can lead to a variety of outcomes, including rearrangements and cycloadditions. The specific reaction pathway is dependent on the substitution pattern of the pyrrole and the reaction conditions. For instance, photoredox catalysis has been utilized for C-H functionalization reactions of various heterocycles, including pyrroles. acs.org These reactions can proceed under mild conditions and tolerate a range of functional groups. acs.org
Electrochemical transformations provide another powerful tool for modifying pyrrole derivatives. The electrochemical behavior of substituted pyrroles has been a subject of study, with applications in polymerization and synthetic transformations. researcher.lifeacs.org Electrochemical methods have been developed for the synthesis of polysubstituted pyrroles from simple precursors like 1,3-dicarbonyl compounds and primary amines through an electro-oxidative intermolecular annulation. acs.org More specifically for functionalization, an electrochemical site-selective C(sp³)–H amination of C2-methyl substituted indoles and pyrroles has been reported, which proceeds without the need for external oxidants or metal catalysts and shows excellent regioselectivity. rsc.org This method could be directly applicable to this compound for the functionalization of the methyl group.
Derivatization Towards Hybrid Molecules and Conjugates (e.g., Pyrrole-Chalcone Hybrids)
The this compound scaffold can be incorporated into larger molecular frameworks to create hybrid molecules and conjugates with potentially enhanced or novel biological activities. A prominent class of such hybrids are pyrrole-chalcone conjugates. researchgate.netresearchgate.net
Chalcones are α,β-unsaturated ketones that are well-known pharmacophores. The synthesis of pyrrole-based chalcones is typically achieved through a Claisen-Schmidt condensation between an acetyl-substituted pyrrole and an aromatic aldehyde. nih.govnih.gov For example, 2-acetyl-1-methylpyrrole (B1200348) can be condensed with various aryl aldehydes to produce a range of pyrrole-chalcone derivatives. nih.gov While this specific starting material is not this compound, functionalization of the this compound core to introduce an acetyl group at a suitable position (e.g., C5) would allow for its use in the synthesis of novel chalcone (B49325) hybrids.
Beyond chalcones, the pyrrole moiety can be linked to other heterocyclic systems to create new hybrid structures. For instance, pyrrole-1,2,3-triazole hybrids bearing chalcone and amide scaffolds have been synthesized and evaluated for their biological properties. researchgate.net The synthesis of such hybrids often involves multi-step sequences, utilizing reactions such as click chemistry to link the different molecular fragments. The development of pyrrole derivatives and their cinnamic hybrids as dual COX-2/LOX inhibitors also highlights the potential of creating bioactive hybrid molecules from a pyrrole core. nih.gov
Computational and Theoretical Investigations of 2 Methyl 4 Phenyl 1h Pyrrole
Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods) for Electronic Structure, Energetics, and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of 2-methyl-4-phenyl-1H-pyrrole. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure and energy.
Reactivity: The molecular electrostatic potential (MEP) surface is another valuable output from these calculations. It maps the electrostatic potential onto the electron density surface, visually identifying regions of positive and negative potential. For this compound, the MEP would likely show a negative potential (red/yellow) around the nitrogen atom and the π-system of the rings, indicating sites susceptible to electrophilic attack. ajchem-a.com Conversely, positive regions (blue), likely near the N-H proton, indicate sites for nucleophilic attack. ajchem-a.com Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of reactivity.
| Parameter | Formula | Typical Value (eV) | Interpretation |
|---|---|---|---|
| HOMO Energy (EHOMO) | - | -6.2 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy (ELUMO) | - | -1.8 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.4 | Indicates chemical reactivity and kinetic stability. |
| Ionization Potential (I) | -EHOMO | 6.2 | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | 1.8 | Energy released when an electron is added. |
| Electronegativity (χ) | (I + A) / 2 | 4.0 | Measure of the power of an atom or group to attract electrons. |
| Chemical Hardness (η) | (I - A) / 2 | 2.2 | Measures resistance to change in electron distribution. |
Conformational Analysis and Potential Energy Surface Mapping of the Pyrrole (B145914) Ring and Substituents
Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and their relative energies. For this compound, the most significant degree of conformational freedom is the rotation of the phenyl group around the single bond connecting it to the pyrrole ring.
A Potential Energy Surface (PES) can be mapped by systematically changing the dihedral angle between the planes of the pyrrole and phenyl rings and calculating the molecule's energy at each point. This analysis helps identify the most stable (lowest energy) conformation and the energy barriers to rotation. youtube.com The lowest energy conformation would likely involve a non-planar arrangement, where the phenyl ring is twisted relative to the pyrrole ring to minimize steric hindrance between the hydrogen atoms on the phenyl ring and the substituents on the pyrrole ring. An eclipsed conformation, where the rings are coplanar, would represent a higher-energy transition state due to increased steric repulsion. youtube.com The height of the rotational barrier on the PES indicates how easily the phenyl group can rotate at a given temperature.
Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Vibrational Frequencies)
Computational methods are widely used to predict spectroscopic parameters, which aids in the interpretation of experimental data and structural elucidation.
NMR Chemical Shifts: Theoretical NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often paired with DFT functionals optimized for NMR prediction (e.g., WP04). github.io Calculations are typically performed on geometry-optimized structures, and the results for different stable conformers can be Boltzmann-weighted to produce an averaged spectrum that better reflects the experimental reality in solution. github.io Predicted ¹H and ¹³C NMR shifts for this compound would help assign the signals observed in an experimental spectrum to specific atoms in the molecule. Modern computational protocols can achieve high accuracy, with mean absolute errors for ¹H shifts often below 0.1 ppm. github.io
IR Vibrational Frequencies: Theoretical IR spectra are obtained by calculating the harmonic vibrational frequencies of the molecule at its optimized geometry. researchgate.net These calculated frequencies correspond to the fundamental vibrational modes, such as stretching, bending, and deformation of bonds. msu.edu For this compound, characteristic frequencies would include N-H stretching, C-H stretching of the aromatic rings and the methyl group, and C=C and C-N stretching within the pyrrole ring. mdpi.com DFT calculations often systematically overestimate vibrational frequencies, so the raw data is typically scaled by an empirical factor to improve agreement with experimental spectra. mdpi.com The analysis of these modes provides a detailed picture of the molecule's vibrational properties. researchgate.net
| Vibrational Mode | Typical Calculated Frequency Range (cm-1) | Associated Functional Group |
|---|---|---|
| N-H Stretch | 3400-3500 | Pyrrole N-H |
| Aromatic C-H Stretch | 3000-3100 | Phenyl and Pyrrole Rings |
| Aliphatic C-H Stretch | 2900-3000 | Methyl Group |
| C=C Stretch | 1500-1600 | Phenyl and Pyrrole Rings |
| C-N Stretch | 1300-1400 | Pyrrole Ring |
| Aromatic C-H Out-of-Plane Bend | 700-900 | Phenyl and Pyrrole Rings |
Computational Elucidation of Reaction Mechanisms and Transition State Analysis
Computational chemistry is invaluable for studying the mechanisms of chemical reactions, providing detailed information about transition states and reaction energy profiles. A common route to synthesize substituted pyrroles like this compound is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. wikipedia.orgrgmcet.edu.in
Theoretical studies of the Paal-Knorr mechanism investigate the sequence of elementary steps, including the initial formation of a hemiaminal, subsequent cyclization, and final dehydration to form the aromatic pyrrole ring. wikipedia.org Quantum chemical calculations can be used to locate the geometry of the transition state for each step and compute the corresponding activation energy. acs.org This allows for the identification of the rate-determining step of the reaction. The calculated activation barriers can provide insights into how substituents, catalysts, and reaction conditions influence the reaction rate and outcome. acs.orgorganic-chemistry.org
Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions
While quantum chemical calculations typically focus on single, static molecules (often in the gas phase), molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules in a condensed phase, such as in a solvent or a biological environment. dovepress.com
In an MD simulation, the motion of every atom in the system is calculated over time by solving Newton's equations of motion, using a force field to describe the inter- and intramolecular forces. frontiersin.org For this compound, an MD simulation in a solvent like water or chloroform (B151607) would reveal its dynamic behavior, including the rotation of the phenyl group and the flexibility of the pyrrole ring. mdpi.com Furthermore, MD is a powerful tool for studying intermolecular interactions. dovepress.com Key interactions for this molecule would include:
Hydrogen Bonding: The N-H group of the pyrrole ring can act as a hydrogen bond donor, interacting with solvent molecules or other solute molecules.
π-π Stacking: The aromatic phenyl and pyrrole rings can engage in π-π stacking interactions with other aromatic molecules.
Hydrophobic Interactions: The nonpolar phenyl and methyl groups would drive hydrophobic interactions.
Analysis of MD trajectories provides quantitative information about the stability, geometry, and lifetime of these intermolecular complexes. dovepress.comresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Mechanisms (if applicable for derivatives)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used extensively in medicinal chemistry to correlate the chemical structure of a series of compounds with their biological activity. mdpi.com For derivatives of this compound, QSAR models can be developed to predict their activity against a specific biological target, such as an enzyme or receptor.
The process involves calculating a set of molecular descriptors for each compound in a training set with known biological activities. These descriptors quantify various aspects of the molecule's physicochemical properties, such as lipophilicity (logP), electronic properties, and steric features. Statistical methods are then used to build a mathematical model that relates these descriptors to the observed activity. mdpi.com
For phenylpyrrole derivatives, which are known to have antifungal and anti-inflammatory properties, a QSAR model could reveal which structural features are crucial for activity. researchgate.netresearchgate.net For example, a model might show that increasing the hydrophobicity of the phenyl substituent or adding hydrogen bond acceptors enhances activity. mdpi.com Such models are valuable for predicting the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds and providing insights into the mechanism of action at the molecular level. mdpi.com
Mechanistic Biological Research and Target Identification of 2 Methyl 4 Phenyl 1h Pyrrole Derivatives
In Vitro Enzyme Inhibition and Activation Mechanisms
The structural framework of 2-methyl-4-phenyl-1H-pyrrole derivatives allows for modifications that can be tailored to fit the active sites of various enzymes, leading to potent and often selective inhibition.
Derivatives of the pyrrole (B145914) scaffold have been investigated for their anti-inflammatory properties, which are often linked to the inhibition of cyclooxygenase (COX) enzymes. The COX enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and plays a major role in inflammation and pain. nih.gov
Research into substituted 2-[3-(ethoxycarbonyl)-2-methyl-5-(substituted phenyl)-1H-pyrrole-1-yl] alkanoates has demonstrated that small structural modifications can significantly impact their inhibitory activity against COX-1 and COX-2. nih.gov For instance, compounds featuring an acetic acid group at the N-1 position of the pyrrole ring showed potent activity against both isoforms. nih.gov The nature of the substituent on the phenyl ring and the bulkiness of the acidic group at the N-1 position were found to be critical determinants of selectivity. A lipophilic but smaller group tends to favor COX-2 inhibition, whereas increasing the bulkiness at the N-1 position can shift the selectivity back towards COX-1. nih.govacs.org Molecular docking studies have further elucidated these interactions, showing that these derivatives can bind to the active site of COX enzymes through hydrogen bonds and hydrophobic interactions, in a manner similar to established inhibitors like meloxicam. nih.gov
| Compound | Substitution Pattern | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|---|
| 4g | Acetic acid at N-1 | Potent | More potent than Celecoxib | >1 |
| 4h | Acetic acid at N-1 | Potent | More potent than Celecoxib | >1 |
| 4k | Acetic acid at N-1 | Potent | More potent than Celecoxib | >1 |
| 4l | Acetic acid at N-1 | Potent | More potent than Celecoxib | >1 |
| 5b | Propionic acid at N-1 | More potent than COX-2 | Less potent than COX-1 | <1 |
| 5e | Propionic acid at N-1 | More potent than COX-2 | Less potent than COX-1 | <1 |
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix (ECM), a process crucial for tissue remodeling, but also implicated in pathological conditions like cancer metastasis. mdpi.com MMP-9, in particular, contributes significantly to tumor invasion. nih.gov
Pyrrole-imidazole (PI) polyamides, which are synthetic small molecules, have been designed to target the promoter region of the MMP-9 gene, thereby inhibiting its expression. nih.gov These molecules can selectively bind to specific DNA sequences, such as the activator protein-1 (AP-1) binding site in the MMP-9 promoter. This binding action effectively silences the gene, leading to a significant reduction in MMP-9 mRNA expression, protein levels, and enzymatic activity in cancer cell lines. nih.gov While not direct derivatives of this compound, this research highlights the potential of the broader pyrrole chemical space to generate compounds that can modulate MMP activity through gene regulation rather than direct enzyme inhibition. nih.gov Other research has focused on developing inhibitors that bind to the hemopexin domain of MMP-9 or allosterically inhibit the activation of the zymogen (pro-MMP-9), representing alternative mechanisms to the traditional active-site chelation of the catalytic zinc ion. researchgate.netfrontiersin.org
Bacterial DNA gyrase is an essential type II topoisomerase that introduces negative supercoils into DNA, a process vital for DNA replication and transcription. nih.govnih.gov It represents a well-validated target for antibacterial agents. A class of compounds known as N-phenylpyrrolamides has been identified as potent inhibitors of DNA gyrase. nih.gov
These inhibitors function through an ATP-competitive mechanism, binding to the ATP-binding site located on the GyrB subunit of the DNA gyrase enzyme. nih.gov This binding prevents the hydrolysis of ATP, which is necessary for the enzyme's catalytic cycle of DNA cleavage and rejoining. nih.gov X-ray crystallography studies have provided detailed insights into the binding mode, revealing how these pyrrolamide compounds occupy the active site of GyrB. nih.gov Optimization of this scaffold, for example by substituting a 4,5-dibromopyrrole ring with a 3,4-dichloro-5-methyl-substituted pyrrole, has led to a significant increase in inhibitory activity against E. coli DNA gyrase. nih.gov Further modifications have yielded compounds with low nanomolar IC₅₀ values against E. coli DNA gyrase and activity against a range of Gram-positive and Gram-negative bacteria. rsc.org
| Compound Series | Key Structural Feature | E. coli DNA Gyrase IC₅₀ | Antibacterial Spectrum |
|---|---|---|---|
| N-phenylpyrrolamides (Initial) | 4,5-dibromopyrrole ring | 450 nM | - |
| N-phenylpyrrolamides (Optimized) | 3,4-dichloro-5-methyl-substituted pyrrole | 280 nM | - |
| N-phenylpyrrolamides (Further Optimized) | Varied substitutions | 2-20 nM | Gram-positive and some Gram-negative bacteria |
| Compound 22e | - | - | MIC: 0.25 µg/mL (S. aureus), 0.125 µg/mL (E. faecalis) |
| Compound 23b | - | - | MIC: 0.0625 µg/mL (K. pneumoniae) |
Lipoxygenases (LOXs) are enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, leading to the production of lipid mediators involved in inflammation. nih.gov As such, they are considered therapeutic targets for inflammatory diseases and some cancers. nih.gov
While direct studies on this compound derivatives as LOX inhibitors are not extensively detailed in the provided context, the broader class of heterocyclic compounds has shown promise. For example, analogs of 4-methyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine (4-MMPB) have been identified as potent 15-lipoxygenase inhibitors. nih.gov Furthermore, a series of 1,2,4-triazole (B32235) derivatives bearing a 4-chlorophenyl moiety demonstrated significant inhibitory activity against soybean 15-LOX, with the potency being influenced by the substitution pattern on an adjacent phenyl ring. acs.org The most active compound in this series, featuring two methyl groups at the 2 and 5 positions of the phenyl ring, exhibited a strong inhibitory effect attributed to the electron-donating mesomeric effect of these substituents. acs.org
Receptor Binding and Modulation Studies (e.g., 5-HT6 Receptor Inverse Agonism)
The serotonin (B10506) 5-HT₆ receptor has emerged as a promising target for the treatment of cognitive deficits associated with various neurological and psychiatric disorders. nih.govacs.org This G-protein coupled receptor exhibits high constitutive activity, meaning it is active even in the absence of its natural ligand, serotonin.
A significant breakthrough in this area came from the modification of a 1H-pyrrolo[3,2-c]quinoline scaffold to a simpler 2-phenyl-1H-pyrrole-3-carboxamide core. nih.govacs.org This structural change had a profound effect on the compound's functional activity, shifting it from neutral antagonism to inverse agonism. nih.gov While a neutral antagonist simply blocks the receptor from being activated by an agonist, an inverse agonist binds to the constitutively active receptor and reduces its basal level of activity. researchgate.net
Derivatives of 2-phenyl-1H-pyrrole-3-carboxamide have been shown to be potent 5-HT₆ receptor inverse agonists, effectively decreasing the basal cAMP level in cells expressing the receptor. researchgate.net Compound 27, a notable example from this class, was identified as a potent inverse agonist that also demonstrated high selectivity and metabolic stability. nih.govresearchgate.net
| Compound | Receptor Affinity (Kᵢ) | Functional Activity | Effect on Basal cAMP Level |
|---|---|---|---|
| PZ-1386 | 23 nM | Inverse Agonist | Decrease |
| PZ-1179 | 30 nM | Inverse Agonist | Decrease |
| Compound 27 | Not specified | Inverse Agonist | Decrease |
Cellular Pathway Modulation and Signaling Research in In Vitro Models
The interaction of this compound derivatives with their molecular targets initiates a cascade of downstream cellular events. Research in in vitro models has begun to map these signaling pathways.
In the context of 5-HT₆ receptor inverse agonism, compounds based on the 2-phenyl-1H-pyrrole-3-carboxamide scaffold have been shown to modulate multiple signaling pathways. They act as inverse agonists at the Gs protein-coupled signaling pathway, which is responsible for the decrease in basal cAMP production. nih.govresearchgate.net Furthermore, these compounds have been found to be inverse agonists at the Cdk5 (cyclin-dependent kinase 5) signaling pathway. nih.govresearchgate.netnih.gov More recent studies have identified a potent 5-HT₆R inverse agonist from this chemical series that also modulates mTOR (mammalian target of rapamycin) signaling, a crucial pathway in cell growth and proliferation. nih.gov
In the realm of inflammation, a derivative identified as 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid has been shown to modulate cytokine profiles in response to lipopolysaccharide (LPS)-induced inflammation. nih.gov Repeated treatment with this compound in an in vitro model led to a significant decrease in the pro-inflammatory cytokine TNF-α. Concurrently, it caused a marked elevation in the anti-inflammatory cytokine TGF-β1, while levels of another anti-inflammatory cytokine, IL-10, remained unaffected. nih.gov This selective modulation of cytokine pathways points to a sophisticated immunomodulatory mechanism of action. nih.gov
Apoptosis Induction and Inhibition Mechanisms in Cell Lines
Pyrrole derivatives have demonstrated the ability to both induce and inhibit apoptosis, depending on the specific derivative and cellular context. In models of neurotoxicity, certain synthetic 1,5-diaryl pyrrole derivatives have shown a protective role by inhibiting apoptosis. nih.gov Pre-treatment of PC12 cells with these compounds before exposure to the neurotoxin 6-hydroxydopamine (6-OHDA) resulted in a significant reduction in apoptotic cell death. nih.gov The mechanism for this inhibition is linked to the control of lipid peroxidation and the suppression of the COX-2/PGE2 pathway. nih.gov
Conversely, other pyrrole derivatives are potent inducers of apoptosis in cancer cells. For instance, a (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate (B1207046) ester derivative, known as RDS 60, triggers apoptosis in Head and Neck Squamous Cell Carcinoma (HNSCC) cell lines. This process is mediated through the extrinsic apoptotic pathway, which is characterized by several key molecular events:
Cleavage of PARP-1: A marker for late-stage apoptosis.
Increased Bax/Bcl-2 Ratio: An elevated ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 indicates a shift towards cell death. nih.govmdpi.com
Activation of Caspase 8: The appearance of cleaved caspase 8 confirms the initiation of the extrinsic apoptotic cascade. mdpi.comresearchgate.net
Similarly, spiro-pyrrolopyridazine derivatives have been shown to strongly induce apoptotic cell death in breast (MCF-7), lung (H69AR), and prostate (PC-3) cancer cells, with high percentages of both early and late apoptotic cells observed after treatment. nih.govacs.org
Table 1: Effects of Pyrrolic Compounds on Apoptosis in PC12 Cells
| Treatment Group | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
|---|---|---|---|
| Control | 0.81 | 1.11 | 0.54 |
| 6-OHDA | 15.15 | 1.62 | 0.73 |
| Compound A + 6-OHDA | 1.15 | 1.01 | 0.45 |
| Compound B + 6-OHDA | 2.56 | 1.48 | 0.65 |
| Compound C + 6-OHDA | 1.78 | 1.68 | 0.61 |
Data derived from flow cytometric analysis using an Annexin V/PI kit. nih.gov
Reactive Oxygen Species (ROS) Scavenging and Antioxidant Mechanisms in Cellular Models (e.g., PC12 cells)
Oxidative stress, resulting from an overproduction of reactive oxygen species (ROS), is a key factor in the pathology of numerous diseases. researchgate.net Pyrrole derivatives have been identified as effective antioxidant agents capable of mitigating this stress. In cellular models of Parkinson's disease using PC12 cells, pre-treatment with 1,5-diaryl pyrrole derivatives significantly lowered the levels of intracellular ROS induced by 6-OHDA. nih.gov This ROS scavenging activity is a cornerstone of their neuroprotective effects. nih.govresearchgate.net
The mechanism of action for these compounds involves the direct inhibition of ROS production, which in turn prevents oxidative stress-induced apoptosis. nih.gov Studies on various pyrrole-based compounds have confirmed their antioxidant properties in different cellular models, highlighting their potential to protect cells from oxidative damage. nih.gov
Lipid Peroxidation Modulation
Lipid peroxidation is a destructive chain reaction initiated by ROS attacking lipids, leading to cellular damage. researchgate.netmdpi.com Several this compound derivatives have been shown to effectively modulate this process. The neuroprotective effects observed in PC12 cells are directly linked to the ability of these compounds to control and inhibit lipid peroxidation. nih.govresearchgate.net By preventing the propagation of lipid damage, these derivatives help maintain cellular integrity and inhibit apoptosis. nih.gov
Research into novel pyrrole derivatives and their cinnamic hybrids has further elucidated their anti-lipid peroxidation activity. nih.gov While some derivatives show moderate antioxidant activity, certain hybrids exhibit potent inhibition of lipid peroxidation, suggesting that structural modifications can enhance this specific mechanism. nih.govresearchgate.net For example, studies have shown that replacing a thienyl ring with a bulkier 4-chlorophenyl group can increase antioxidant activity. nih.gov
Anti-Inflammatory Mechanisms in Cell-Based Assays
Inflammation is a critical biological response, but chronic inflammation contributes to a wide range of diseases. mdpi.com Pyrrole derivatives are recognized for their significant anti-inflammatory properties, often acting through the inhibition of key inflammatory mediators. nih.gov
A primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in the inflammatory cascade. mdpi.comnih.gov Certain 1,5-diaryl pyrrole derivatives exert their anti-inflammatory and neuroprotective effects by suppressing COX-2 expression and reducing the levels of prostaglandin (B15479496) E2 (PGE2). nih.gov Further studies have focused on designing pyrrole derivatives as selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. nih.govacs.orgnih.gov
Additionally, some pyrrole derivatives modulate the production of inflammatory cytokines. For instance, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid has been shown to significantly decrease serum levels of the pro-inflammatory cytokine TNF-α while increasing the anti-inflammatory cytokine TGF-β1 in systemic inflammation models. This demonstrates a targeted immunomodulatory effect.
Antimicrobial Mechanisms against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli, Mycobacterium tuberculosis)
The rise of antimicrobial resistance has spurred the search for new classes of antibacterial agents, with pyrrole derivatives emerging as a promising scaffold. mdpi.com These compounds have demonstrated activity against a broad spectrum of bacteria, including challenging pathogens like Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA).
Against Mycobacterium tuberculosis
The derivative BM212 [1,5-diaryl-2-methyl-3-(4-methylpiperazin-1-yl)methyl-pyrrole] shows potent inhibitory activity against multiple strains of M. tuberculosis, including drug-resistant variants. nih.gov It also exhibits bactericidal activity against mycobacteria residing within macrophages, a critical aspect for treating latent tuberculosis. nih.govresearchgate.net
Other mechanisms for pyrrole derivatives include targeting essential enzymes in M. tuberculosis. Some pyrrolyl benzamides act as inhibitors of enoyl-ACP reductase (InhA), an enzyme vital for fatty acid biosynthesis. mdpi.com Other derivatives function as GyrB inhibitors, targeting DNA gyrase, another crucial enzyme for bacterial survival. mdpi.com
Pyrrole-2-carboxamide derivatives have been designed to inhibit Mycobacterial Membrane Protein Large 3 (MmpL3), which is involved in transporting mycolic acids, essential components of the mycobacterial cell wall. researchgate.netnih.gov
Table 2: Antimycobacterial Activity of BM212
| Mycobacterium Strain | MIC (μg/ml) |
|---|---|
| M. tuberculosis H37Rv | 0.7 |
| M. tuberculosis (clinical isolate 1) | 1.5 |
| M. tuberculosis (clinical isolate 2, INH-resistant) | 1.5 |
| M. tuberculosis (clinical isolate 3, SM-resistant) | 0.7 |
| M. fortuitum | 3.1–12.5 |
| M. smegmatis | 3.1–25 |
MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of the compound that inhibits visible bacterial growth. nih.gov
Against Staphylococcus aureus and Escherichia coli
Marinopyrrole A derivatives have shown potent activity against MRSA, with some being significantly more effective than the standard antibiotic vancomycin. mdpi.com
Other pyrrole compounds have demonstrated inhibitory effects on Gram-positive bacteria like S. aureus, although they may be inactive against Gram-negative bacteria such as E. coli. mdpi.com The mechanism for some derivatives involves the inhibition of DNA gyrase. mdpi.com
Antimalarial and HIV-1 Protease Inhibitory Activities
Antimalarial Activity Pyrrolone derivatives, a class of compounds containing the pyrrole ring, have been identified as potent antimalarial agents. nih.gov These compounds show strong activity against chloroquine- and pyrimethamine-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govacs.orgresearchgate.net Structure-activity relationship (SAR) studies have been conducted to optimize these compounds, aiming to improve their metabolic stability and aqueous solubility, which are critical for oral bioavailability. nih.govacs.org One potential target for these compounds within the parasite is the cGMP-dependent protein kinase (PfPKG), which is crucial for multiple stages of the parasite's life cycle. acs.org
HIV-1 Inhibitory Activities Pyrrole derivatives have been investigated as inhibitors of various stages of the HIV-1 replication cycle. nih.gov While many studies focus on entry and reverse transcriptase inhibition, the specific targeting of HIV-1 protease is a key area of research.
Entry Inhibition: Many pyrrole-based compounds function as HIV-1 entry inhibitors. nih.gov For instance, N-substituted pyrrole derivatives have been shown to target the gp41 transmembrane subunit of the HIV envelope glycoprotein. nih.govresearchgate.net This interaction blocks the conformational changes necessary for the fusion of the viral and cellular membranes, thus preventing the virus from entering the host cell. nih.gov
Anticancer Mechanisms in various Cancer Cell Lines (e.g., K-562, A375, Hela, MCF-7)
The anticancer potential of this compound derivatives is well-documented across a variety of cancer cell lines, operating through multiple mechanisms.
Cytotoxicity and Apoptosis Induction:
HeLa (Cervical Cancer) and MCF-7 (Breast Cancer): Calix researchgate.netpyrrole derivatives exhibit significant cytotoxic activity against both HeLa and MCF-7 cells. biointerfaceresearch.com Spiro-pyrrolopyridazine derivatives also show selective activity against these cell lines, inducing high rates of apoptosis. nih.govacs.org The antitumor effect of some pyrrole derivatives against MCF-7 cells is dose- and time-dependent. researchgate.net
K-562 (Chronic Myelogenous Leukemia): While direct studies on this compound are limited for this cell line, related benzimidazole (B57391) derivatives have shown remarkable cytotoxic activity against K562 cells. nih.gov These compounds induce apoptosis by significantly increasing the expression of pro-apoptotic genes like BAX, BAD, and BIM. nih.gov
A375 (Melanoma): Certain novel diaryl derivatives have proven to be potent agents against the A375 cell line, inducing apoptosis by causing cell cycle arrest in the G2/M phase. nih.gov Other compounds related to the natural product Jaspine B also induce apoptosis in A375 cells, but by arresting the cell cycle in the G1 phase. nih.govmdpi.com The apoptotic mechanism in A375 cells often involves the intrinsic mitochondrial pathway, evidenced by an increased Bax/Bcl-2 ratio. nih.gov
Other Mechanisms:
Tubulin Polymerization Inhibition: Some pyrrole derivatives act as potent inhibitors of tubulin polymerization, disrupting the formation of microtubules essential for cell division.
Enzyme Inhibition: Molecular docking studies suggest that some derivatives may act as inhibitors of key enzymes involved in cancer progression, such as PARP, VEGFR1, and JAK3. researchgate.net
Table 3: Cytotoxic Activity of Spiro-pyrrolopyridazine (SPP) Derivatives
| Compound | IC50 (μM) on MCF-7 Cells | IC50 (μM) on H69AR Cells | IC50 (μM) on PC-3 Cells |
|---|---|---|---|
| SPP10 | 2.31 ± 0.3 | 25.14 ± 0.6 | 10.19 ± 0.5 |
| SPP12 | 10.11 ± 0.5 | 19.18 ± 0.4 | 21.16 ± 0.7 |
| SPP6 | 48.17 ± 1.4 | 65.11 ± 1.8 | 71.45 ± 2.1 |
IC50 represents the concentration of a drug that is required for 50% inhibition in vitro. nih.govacs.org
Structure-Activity Relationship (SAR) Studies for Identifying Key Structural Determinants of Biological Mechanisms
The biological activity of this compound derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies have been instrumental in elucidating the key structural features that govern their therapeutic effects.
Research has shown that substitutions on both the pyrrole ring and the phenyl group significantly influence the pharmacological profile of these compounds. For instance, in a series of 1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines, the nature of the substituent on the phenyl rings was found to be a critical determinant of their activity as serotonin reuptake transporter (SERT) inhibitors. The presence of a chlorine atom on both phenyl rings at the R2 and R3 positions resulted in the most potent 5-HT reuptake inhibition, comparable to the standard drug sertraline. nih.gov
Furthermore, studies on related pyrrole derivatives have highlighted the importance of the substitution pattern for analgesic and anti-inflammatory activities. In a series of ten pyrrole derivatives, compounds bearing a salicylic (B10762653) acid moiety demonstrated the most promising analgesic activity and lower acute toxicity. Specifically, 4-[3-(Ethoxycarbonyl)-2-methyl-5-(3,4-dimethoxy-phenyl)-1H-pyrrol-1-yl]-2-hydroxy-benzoic acid was identified as a particularly potent analgesic agent. researchgate.net This suggests that the electronic and steric properties of the substituents on the phenyl ring play a crucial role in modulating the biological response.
The substitution at the nitrogen of the pyrrole ring (N-1 position) has also been shown to be a key factor. For example, in a study of 3-brominated pyrroldiones, the introduction of various substituents at the N-1 position led to compounds with anxiolytic and analgesic effects. A cyclohexyl-ethyl derivative at this position was found to be particularly active in anxiolytic assays. jscimedcentral.com
Interactive Table: SAR Insights for this compound Derivatives and Analogs
| Compound Series | Key Structural Feature | Resulting Biological Activity | Reference |
| 1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines | Chlorine at R2 and R3 of phenyl rings | Potent SERT inhibition | nih.gov |
| 4-[3-(Ethoxycarbonyl)-2-methyl-5-(substituted phenyl)-1H-pyrrol-1-yl]-2-hydroxy-benzoic acids | 3,4-dimethoxy-phenyl substitution | High analgesic activity | researchgate.net |
| N-substituted 3-amino-pyrrol-2,5-diones | Cyclohexyl-ethyl at N-1 position | Anxiolytic activity | jscimedcentral.com |
Preclinical In Vivo Animal Model Studies for Mechanistic Insights
Preclinical studies in animal models have provided valuable insights into the potential therapeutic effects of this compound derivatives, particularly in the areas of neuroprotection and anti-nociception.
Neuroprotective Effects against 6-OHDA Induced Neurotoxicity:
While direct in vivo studies on this compound derivatives in 6-hydroxydopamine (6-OHDA) models of Parkinson's disease are limited, related research on pyrrole-containing compounds suggests a promising neuroprotective potential. For instance, in vitro studies have shown that certain pyrrole-based hydrazide-hydrazones can protect against 6-OHDA-induced toxicity in isolated rat brain synaptosomes. researchgate.net These findings, although not in whole animal models, indicate that the pyrrole scaffold may be a valuable template for developing neuroprotective agents. The 6-OHDA model is a well-established method for inducing dopaminergic neuron degeneration, a hallmark of Parkinson's disease, by generating oxidative stress and mitochondrial dysfunction. researchgate.netnih.govnih.govlu.semdpi.com Further in vivo investigations are warranted to confirm the neuroprotective efficacy of this compound derivatives in this model.
Anti-nociceptive Effects:
Several in vivo studies have demonstrated the analgesic properties of derivatives containing the 2-methyl-phenyl-pyrrole core. In a study evaluating new derivatives of pyrrole, compounds with a salicylic acid moiety attached to the pyrrole structure exhibited significant analgesic activity in the acetic acid-induced writhing test in mice. researchgate.net This model is commonly used to screen for peripheral analgesic activity.
Another study investigated a class of pyrrole derivatives with small appendage fragments on the central core and found them to be effective in a mouse model of inflammatory pain induced by acetic acid injection. unina.it Furthermore, an evaluation of six novel pyrrolic compounds, including 1-[1,5-Bis-(4-chloro-phenyl)-2-methyl-1H-pyrrole derivatives, showed analgesic activity against chemical stimuli in the formalin test in rats. pensoft.net The formalin test is a valuable model as it assesses both acute (neurogenic) and tonic (inflammatory) pain responses.
Interactive Table: Preclinical In Vivo Studies of this compound Derivatives and Analogs
| Compound/Derivative | Animal Model | Observed Effect | Potential Mechanism | Reference |
| Pyrrole derivatives with salicylic acid moiety | Acetic acid-induced writhing (mice) | Analgesic | Peripheral analgesia | researchgate.net |
| Pyrrole derivatives with small appendage fragments | Acetic acid-induced writhing (mice) | Analgesic | Inhibition of inflammatory pain | unina.it |
| 1-[1,5-Bis-(4-chloro-phenyl)-2-methyl-1H-pyrrole derivatives | Formalin test (rats) | Analgesic | Modulation of chemical nociception | pensoft.net |
Identification of Specific Molecular Targets and Ligand-Target Interaction Mechanisms
The identification of specific molecular targets is crucial for understanding the mechanism of action of this compound derivatives and for the rational design of more potent and selective therapeutic agents.
While the precise targets for many derivatives within this class are still under investigation, some studies have shed light on their potential molecular interactions. For instance, the potent activity of certain 1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamine derivatives as serotonin reuptake inhibitors strongly suggests that the serotonin transporter (SERT) is a key molecular target. nih.gov Docking studies of these compounds into the SERT protein have revealed potential binding poses and interactions that contribute to their inhibitory activity. nih.gov
Furthermore, the observed analgesic and anti-inflammatory effects of some pyrrole derivatives point towards the cyclooxygenase (COX) enzymes as potential targets. The structural similarity of some of these compounds to known COX inhibitors, which also feature aromatic and heterocyclic moieties, supports this hypothesis. In vitro assays have confirmed that certain pyrrole derivatives can inhibit COX-2 activity. unina.it
The anxiolytic effects observed with some N-substituted pyrroldiones suggest potential interactions with neurotransmitter systems in the central nervous system, although the specific receptors or channels involved have not yet been fully elucidated. jscimedcentral.com
Further research, including molecular docking, in vitro binding assays, and enzymatic activity studies, is necessary to definitively identify and characterize the molecular targets of this compound derivatives and to elucidate the precise nature of their ligand-target interactions. This knowledge will be invaluable for the future development of novel therapeutics based on this promising chemical scaffold.
Advanced Analytical Methods for Detection and Quantification of 2 Methyl 4 Phenyl 1h Pyrrole and Its Metabolites/adducts
Chromatographic Techniques (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC)) Coupled with Specialized Detectors for Purity Assessment and Quantitative Analysis
Chromatographic methods are fundamental in assessing the purity of synthesized 2-methyl-4-phenyl-1H-pyrrole and for its quantitative analysis. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating the target compound from impurities and reaction byproducts.
High-Performance Liquid Chromatography (HPLC):
Reversed-phase HPLC (RP-HPLC) is a widely used method for the analysis of moderately polar compounds like this compound. A stability-indicating RP-HPLC method has been developed for a structurally similar compound, 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid, which provides a strong basis for a method applicable to this compound. pensoft.netresearchgate.netpensoft.net The separation is typically achieved on a C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate (B84403) buffer) at a specific pH. pensoft.netresearchgate.netpensoft.net Detection is commonly performed using a UV/VIS detector at a wavelength where the compound exhibits maximum absorbance. pensoft.netresearchgate.netpensoft.net
| Parameter | Condition |
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (50:50 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV/VIS at 225 nm |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
A representative RP-HPLC method for the analysis of a compound structurally related to this compound. pensoft.netresearchgate.netpensoft.net
Gas Chromatography (GC):
Gas chromatography, particularly when coupled with a Flame Ionization Detector (GC-FID), is a robust technique for assessing the purity of volatile and thermally stable compounds like this compound. The method involves injecting a solution of the compound into a heated port, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column walls. The FID provides a response that is proportional to the mass of the carbon-containing analyte, making it suitable for quantitative analysis. nih.govresearchgate.netjppres.comnih.gov
| Parameter | Condition |
| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
A typical GC-FID method for the purity assessment of organic compounds, adaptable for this compound.
Advanced Spectrometric Methods (e.g., LC-MS/MS, GC-MS/MS) for Trace Analysis in Complex Biological Matrices (e.g., animal tissue, in vitro cell culture media) and Reaction Mixtures
For the detection and quantification of this compound and its metabolites at trace levels in complex biological matrices, the coupling of chromatographic separation with mass spectrometry offers unparalleled sensitivity and selectivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
LC-MS/MS is the gold standard for quantifying small molecules in biological fluids like plasma and cell culture media. nih.govnih.govresearchgate.netmdpi.commdpi.com The method involves separating the analyte and its metabolites from the matrix components using HPLC, followed by ionization (e.g., electrospray ionization - ESI) and detection by a tandem mass spectrometer. The use of multiple reaction monitoring (MRM) provides high specificity by monitoring a specific precursor-to-product ion transition for the analyte and its internal standard. nih.govnih.govresearchgate.netmdpi.commdpi.com
| Parameter | Condition |
| LC Column | C18 (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase | Gradient of methanol (B129727) and 0.1% formic acid in water |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Sample Preparation | Protein precipitation with acetonitrile |
| Application | Quantification of metabolites in plasma |
A representative LC-MS/MS method for the quantification of small molecule metabolites in plasma. nih.govnih.govresearchgate.netmdpi.commdpi.com
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS):
GC-MS/MS is a powerful technique for the analysis of volatile and semi-volatile compounds in complex matrices such as animal tissues. researchgate.netnih.govmdpi.com Samples are typically subjected to an extraction and derivatization procedure to enhance the volatility and thermal stability of the analytes. The separation is achieved by GC, and the detection by a tandem mass spectrometer provides high sensitivity and selectivity, which is crucial for trace-level analysis in intricate biological samples. researchgate.netnih.govmdpi.com
| Parameter | Condition |
| GC Column | High-performance capillary column (e.g., HP-5ms) |
| Ionization Mode | Electron Ionization (EI) |
| MS/MS Mode | Selected Reaction Monitoring (SRM) |
| Sample Preparation | Homogenization, solvent extraction, and derivatization |
| Application | Trace analysis of organic compounds in animal tissue |
A general approach for GC-MS/MS analysis of trace compounds in animal tissue.
Spectroscopic Techniques (e.g., Fluorescence Spectroscopy, UV-Vis Spectroscopy) for In Situ Reaction Monitoring and Kinetic Studies
Spectroscopic techniques are invaluable for real-time monitoring of chemical reactions and for conducting kinetic studies, providing insights into reaction mechanisms and rates.
Fluorescence Spectroscopy:
The formation of certain pyrrole (B145914) derivatives, such as those synthesized via the Paal-Knorr reaction, can be monitored in real-time using fluorescence spectroscopy. nih.govrsc.orgresearchgate.net The product, being fluorescent, allows for the tracking of its formation over time by measuring the increase in fluorescence intensity at a specific emission wavelength upon excitation at an appropriate wavelength. nih.govrsc.orgresearchgate.net This technique is particularly useful for target-guided synthesis, where the presence of a biological target can influence the reaction rate. nih.govrsc.orgresearchgate.net
| Technique | Application | Principle |
| Fluorescence Spectroscopy | In situ monitoring of Paal-Knorr synthesis | The fluorescent pyrrole product is excited at a specific wavelength (e.g., 260 nm), and the emission intensity is monitored over time to track the reaction progress. |
Application of fluorescence spectroscopy for monitoring pyrrole synthesis.
UV-Vis Spectroscopy:
UV-Vis spectroscopy is a straightforward and effective method for monitoring the kinetics of reactions that involve a change in the chromophoric system of the reactants or products. researchgate.netresearchgate.netnih.gov By monitoring the change in absorbance at a specific wavelength over time, the rate of the reaction can be determined. researchgate.netresearchgate.netnih.gov This technique can be applied to study the derivatization reactions of this compound, where the product has a different UV-Vis absorption spectrum compared to the reactants.
| Technique | Application | Principle |
| UV-Vis Spectroscopy | Kinetic studies of derivatization reactions | The change in absorbance at the λmax of the reactant or product is monitored over time to determine the reaction rate constant. |
Use of UV-Vis spectroscopy for kinetic analysis of chemical reactions.
Development of Chemo- and Biosensors for Specific Detection and Quantification in Research Settings
The development of chemo- and biosensors offers the potential for rapid, selective, and sensitive detection of this compound in various research settings.
Chemosensors:
Fluorescent chemosensors based on pyrrole derivatives can be designed for the detection of specific analytes. researchgate.netmdpi.comnih.govmdpi.comnih.gov These sensors typically consist of a recognition unit (receptor) that selectively binds to the target analyte and a signaling unit (fluorophore) that produces a measurable change in fluorescence upon binding. researchgate.netmdpi.comnih.govmdpi.comnih.gov For this compound, a chemosensor could be developed where the binding event modulates the electronic properties of a linked fluorophore, leading to a "turn-on" or "turn-off" fluorescent response.
| Sensor Type | Recognition Element | Transduction Mechanism |
| Fluorescent Chemosensor | A synthetic receptor with a cavity complementary to the phenyl-pyrrole structure | Change in fluorescence intensity or wavelength upon binding |
Conceptual design of a fluorescent chemosensor for phenyl-pyrrole derivatives.
Biosensors:
Electrochemical biosensors represent another promising approach for the detection of pyrrole-containing compounds. mdpi.comresearchgate.netmdpi.comnih.govmit.edu These sensors can utilize enzymes or other biological recognition elements immobilized on an electrode surface. mdpi.comresearchgate.netmdpi.comnih.govmit.edu The interaction of the target analyte with the bioreceptor can lead to a change in the electrochemical signal (e.g., current, potential), which can be correlated to the analyte's concentration. For instance, an enzyme that metabolizes this compound could be integrated into a biosensor, where the detection is based on the electrochemical monitoring of a product or cofactor of the enzymatic reaction.
| Sensor Type | Biorecognition Element | Transduction Mechanism |
| Electrochemical Biosensor | An enzyme that specifically interacts with or metabolizes this compound | Amperometric or potentiometric signal generated from the enzymatic reaction |
Principle of an electrochemical biosensor for the detection of this compound.
Future Research Directions and Unexplored Potential of 2 Methyl 4 Phenyl 1h Pyrrole
Development of Novel and More Efficient Synthetic Pathways for 2-Methyl-4-phenyl-1H-pyrrole and its Derivatives
The synthesis of 2,4-disubstituted pyrroles, including this compound, has traditionally relied on classical methods such as the Paal-Knorr and Hantzsch syntheses. alliedacademies.org However, these methods can suffer from limitations like harsh reaction conditions and limited substrate scope. Future research will likely focus on developing more efficient and sustainable synthetic routes.
One promising avenue is the advancement of multi-component reactions (MCRs), which offer the advantage of constructing complex molecules in a single step from simple precursors, thereby increasing atom economy and reducing waste. researchgate.net The development of novel catalyst systems, particularly those based on earth-abundant and non-toxic metals, will be crucial. For instance, copper-catalyzed cycloaddition reactions have shown promise for the regioselective synthesis of 2,4-disubstituted pyrroles from unactivated terminal alkynes and isocyanides.
Microwave-assisted organic synthesis (MAOS) is another area with significant potential for accelerating the synthesis of this compound and its derivatives. Microwave irradiation can lead to dramatic reductions in reaction times and improved yields compared to conventional heating methods. uctm.edu Furthermore, the exploration of solvent-free reaction conditions, in conjunction with catalysis, could lead to more environmentally benign synthetic protocols. alliedacademies.org
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Multi-Component Reactions (MCRs) | High atom economy, operational simplicity, diversity of products. | Development of novel catalysts, exploration of new reaction partners. |
| Microwave-Assisted Organic Synthesis (MAOS) | Reduced reaction times, improved yields, enhanced reaction control. | Optimization of reaction conditions for specific derivatives, scale-up studies. |
| Green Chemistry Approaches | Reduced environmental impact, increased safety. | Use of eco-friendly solvents, development of recyclable catalysts, solvent-free reactions. |
| Flow Chemistry | Precise control over reaction parameters, improved safety for hazardous reactions, ease of scalability. | Design of continuous-flow reactors for pyrrole (B145914) synthesis, integration with in-line purification. |
Exploration of Unconventional Reactivity Profiles and Novel Transformations of the Pyrrole Core
The reactivity of the pyrrole ring is well-established, typically involving electrophilic substitution at the α-position due to the high electron density of the ring. uctm.edu However, the specific substitution pattern of this compound may give rise to unconventional reactivity that is yet to be explored.
Future research could investigate the selective functionalization of the C-3 and C-5 positions of the pyrrole ring. The development of new directing groups or transition-metal-catalyzed C-H activation strategies could enable the introduction of a wide range of functional groups at these positions, leading to novel derivatives with unique properties.
Furthermore, the phenyl substituent at the C-4 position offers a handle for further transformations. Cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, could be employed to introduce diverse aryl or heteroaryl groups, thereby modulating the electronic and steric properties of the molecule. The methyl group at the C-2 position could also be a site for functionalization, for example, through radical-mediated reactions.
Advancements in Computational Modeling for Predictive Design and Mechanistic Understanding
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. acs.orgtandfonline.com For this compound, computational modeling can play a significant role in predicting its properties and understanding its reactivity.
Future research in this area will likely involve the use of advanced computational methods to:
Predict Reactivity: DFT calculations can be used to model the transition states of various reactions, allowing for the prediction of the most favorable reaction pathways and the rational design of new synthetic methods. acs.org
Design Novel Derivatives: By calculating the electronic properties (e.g., HOMO-LUMO gap, electrostatic potential) of virtual derivatives of this compound, it is possible to predict their potential for specific applications, such as in optoelectronics or as bioactive molecules. researchgate.net
Elucidate Reaction Mechanisms: Computational studies can provide detailed insights into the mechanisms of known and novel reactions involving the pyrrole core, which is crucial for optimizing reaction conditions and expanding their scope.
The integration of machine learning and artificial intelligence with computational chemistry is also an emerging area that could accelerate the discovery of new derivatives of this compound with desired properties. nih.gov
| Computational Method | Application in this compound Research |
| Density Functional Theory (DFT) | Prediction of molecular structure, electronic properties, and reactivity; elucidation of reaction mechanisms. tandfonline.comresearchgate.net |
| Time-Dependent DFT (TD-DFT) | Prediction of UV-Vis absorption and emission spectra for optoelectronic applications. nih.gov |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of non-covalent interactions, which are crucial for understanding biological activity and crystal packing. researchgate.net |
| Molecular Dynamics (MD) Simulations | Study of the conformational dynamics and interactions with biological macromolecules or in condensed phases. |
Expansion into Materials Science and Optoelectronic Applications (e.g., as building blocks for conductive polymers or dyes)
Pyrrole-based materials have garnered significant attention for their applications in organic electronics, including conductive polymers, organic light-emitting diodes (OLEDs), and sensors. wikipedia.orgacs.org The unique electronic structure of the pyrrole ring, combined with the potential for extensive π-conjugation, makes it an excellent building block for functional organic materials. hilarispublisher.comchemrxiv.org
This compound can serve as a monomer for the synthesis of novel conductive polymers. The phenyl substituent can be further functionalized to tune the solubility, processability, and electronic properties of the resulting polymer. wikipedia.org The polymerization can be achieved through chemical or electrochemical methods. nih.govresearchgate.net
Furthermore, derivatives of this compound could be explored as organic dyes for applications in dye-sensitized solar cells (DSSCs) or as fluorescent probes. The introduction of electron-donating and electron-withdrawing groups on the phenyl ring and the pyrrole core can be used to modulate the absorption and emission properties of the molecule.
| Potential Application | Rationale for using this compound | Key Research Directions |
| Conductive Polymers | The pyrrole core is a known component of conductive polymers; the phenyl group allows for tunability. wikipedia.orgiarjset.com | Synthesis and characterization of polymers, investigation of their electrical and optical properties. |
| Organic Dyes | The extended π-system of the phenylpyrrole scaffold can lead to strong absorption in the visible region. | Synthesis of derivatives with tailored absorption and emission properties, evaluation in devices. |
| Organic Light-Emitting Diodes (OLEDs) | Pyrrole derivatives can exhibit high fluorescence quantum yields. | Design of molecules with efficient charge transport and emission properties. |
| Chemical Sensors | The pyrrole nitrogen can act as a binding site for analytes, leading to changes in optical or electronic properties. | Development of derivatives with high selectivity and sensitivity for specific analytes. |
Deepening Mechanistic Understanding in Biological Systems and Identification of New Biological Targets (in preclinical models)
The pyrrole scaffold is a common motif in a wide range of biologically active compounds, including antibacterial, antifungal, antiviral, and anticancer agents. researchgate.netmdpi.comnih.gov While the specific biological activity of this compound is not extensively documented, its structural features suggest that it could serve as a valuable starting point for the development of new therapeutic agents.
Future preclinical research should focus on:
Screening for Biological Activity: A systematic screening of this compound and its derivatives against a panel of biological targets, such as enzymes and receptors, could uncover novel bioactivities. researchgate.net
Structure-Activity Relationship (SAR) Studies: Once a lead compound is identified, SAR studies can be conducted to optimize its potency and selectivity. This involves synthesizing a library of analogs with systematic variations in their structure and evaluating their biological activity. nih.gov
Mechanism of Action Studies: Elucidating the mechanism of action of bioactive derivatives is crucial for their further development. This can involve a combination of biochemical, biophysical, and cell-based assays.
In Vivo Evaluation: Promising candidates from in vitro studies should be evaluated in animal models of disease to assess their efficacy and safety. researchgate.net
Addressing Synthetic Challenges and Opportunities in the Field of Substituted Pyrrole Chemistry
Despite the numerous synthetic methods available for the preparation of pyrroles, several challenges remain, particularly for the synthesis of highly substituted and functionalized derivatives. biosynce.com The development of synthetic routes to this compound and its analogs presents both challenges and opportunities.
Challenges:
Regioselectivity: Controlling the regioselectivity of substitution reactions on the pyrrole ring can be challenging, often leading to mixtures of isomers.
Functional Group Tolerance: Many existing methods for pyrrole synthesis are not compatible with a wide range of functional groups, limiting the diversity of accessible derivatives.
Scalability: Scaling up the synthesis of pyrrole derivatives for industrial applications can be difficult, especially for multi-step sequences.
Opportunities:
Development of Novel Catalytic Systems: The discovery of new catalysts that can promote the efficient and selective synthesis of substituted pyrroles is a major area of opportunity.
Exploitation of C-H Activation: The direct functionalization of C-H bonds is a powerful strategy for the synthesis of complex molecules and could be applied to the synthesis of novel derivatives of this compound.
Application of Flow Chemistry: The use of continuous-flow technologies can offer significant advantages in terms of safety, efficiency, and scalability for the synthesis of pyrrole derivatives.
Q & A
Q. What synthetic methodologies are effective for preparing 2-methyl-4-phenyl-1H-pyrrole, and how are intermediates characterized?
To synthesize this compound, researchers often employ cyclocondensation reactions or modifications of existing pyrrole scaffolds. For example, trichloroacetic acid-mediated cyclization of tert-butyl carbamate intermediates can yield substituted pyrroles . Key intermediates should be characterized via H NMR (to confirm regioselectivity) and LC-MS (to verify molecular weight and purity). For crystalline derivatives, single-crystal X-ray diffraction using SHELX software (e.g., SHELXS for structure solution and SHELXL for refinement) provides unambiguous structural validation .
Q. What spectroscopic techniques are critical for characterizing this compound derivatives?
- NMR Spectroscopy : H and C NMR identify substituent positions and confirm aromaticity. For example, the deshielding of pyrrolic protons (~δ 6.5–7.5 ppm) distinguishes the aromatic system.
- Mass Spectrometry : High-resolution LC-MS or GC-MS confirms molecular ion peaks and fragmentation patterns.
- X-Ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry (e.g., distinguishing 1H-pyrrole tautomers) using SHELX refinement protocols .
Q. How can computational methods predict the reactivity of this compound in substitution reactions?
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets like 6-31G(d) can calculate Fukui indices to identify nucleophilic/electrophilic sites. Conceptual DFT parameters (e.g., electrophilicity index, local softness) derived from molecular orbitals predict regioselectivity in electrophilic substitutions (e.g., nitration or halogenation) .
Advanced Research Questions
Q. How do researchers resolve contradictions between experimental and computational data in electronic structure analysis?
Discrepancies often arise from approximations in DFT functionals. For example, Becke’s 1993 study demonstrated that including exact-exchange terms (e.g., in B3LYP) improves agreement with experimental thermochemical data (e.g., atomization energies with ±2.4 kcal/mol accuracy) . Validation involves:
Benchmarking against high-level ab initio methods (e.g., CCSD(T)).
Comparing computed vs. experimental UV-Vis spectra (for excited states) or redox potentials.
Adjusting solvation models (e.g., PCM for solvent effects) .
Q. What strategies optimize the biological activity of this compound derivatives in medicinal chemistry?
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., methyl, phenyl) to enhance binding affinity. For instance, introducing electron-withdrawing groups at C4 improves antimicrobial activity by increasing electrophilicity .
- Pharmacokinetic Optimization : Use ester prodrugs (e.g., methyl esters) to improve solubility, as seen in analogs like methyl 4-amino-1-ethyl-1H-pyrrole-2-carboxylate hydrochloride .
- Enzymatic Assays : Test inhibition of target enzymes (e.g., cytochrome P450) using fluorometric or calorimetric assays.
Q. How can crystallographic data inform the design of this compound-based materials?
X-ray structures reveal intermolecular interactions (e.g., π-π stacking, hydrogen bonding) critical for designing optoelectronic materials. For example, planar pyrrole cores with phenyl substituents enable charge-transfer transitions, which are tunable via substituent polarity. SHELXL refinement can quantify bond-length alternation and aromaticity indices, guiding synthetic modifications .
Q. What advanced computational workflows analyze substituent effects on tautomerism in this compound?
Tautomer Stability : Compare Gibbs free energies of tautomers using DFT (e.g., M06-2X/def2-TZVP).
NMR Chemical Shift Prediction : GIAO (Gauge-Including Atomic Orbital) methods simulate H NMR spectra to match experimental data.
Molecular Dynamics : Simulate solvent effects on tautomer populations (e.g., using explicit water models) .
Methodological Notes
- DFT Best Practices : Use hybrid functionals (B3LYP, M06-2X) with dispersion corrections for non-covalent interactions. Validate against experimental thermochemistry .
- Crystallography : For ambiguous electron density maps (e.g., disordered substituents), use SQUEEZE in PLATON to model solvent effects .
- SAR Optimization : Combine QSAR modeling (e.g., CoMFA) with synthetic validation to prioritize derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
